molecular formula C9H18O2 B6597458 2,2-diethyl-3-methylbutanoic acid CAS No. 61415-95-0

2,2-diethyl-3-methylbutanoic acid

Cat. No.: B6597458
CAS No.: 61415-95-0
M. Wt: 158.24 g/mol
InChI Key: URGYOSLMFPSHMT-UHFFFAOYSA-N
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Description

2,2-Diethyl-3-methylbutanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its branched structure, which includes two ethyl groups and one methyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethyl-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of malonic ester followed by decarboxylation. The malonic ester synthesis involves the reaction of diethyl malonate with an alkyl halide in the presence of a base, such as sodium ethoxide, to form the alkylated malonic ester. This intermediate is then hydrolyzed and decarboxylated to yield the desired carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydroformylation of isobutylene followed by oxidation. This process starts with the reaction of isobutylene with syngas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to produce the final carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diethyl-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diethyl-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethyl-3-methylbutanoic acid is unique due to its specific branching pattern, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its similar counterparts .

Properties

IUPAC Name

2,2-diethyl-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-9(6-2,7(3)4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGYOSLMFPSHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593226
Record name 2,2-Diethyl-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61415-95-0
Record name 2,2-Diethyl-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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